3-Ethenyl-4-methylthiophene
Description
3-Ethenyl-4-methylthiophene is a substituted thiophene derivative characterized by an ethenyl (-CH=CH₂) group at the 3-position and a methyl (-CH₃) group at the 4-position of the aromatic thiophene ring. Thiophene derivatives are widely studied for their applications in organic electronics, pharmaceuticals, and materials science due to their tunable electronic properties and structural versatility .
Properties
Molecular Formula |
C7H8S |
|---|---|
Molecular Weight |
124.21 g/mol |
IUPAC Name |
3-ethenyl-4-methylthiophene |
InChI |
InChI=1S/C7H8S/c1-3-7-5-8-4-6(7)2/h3-5H,1H2,2H3 |
InChI Key |
HRCHQWMMVIFJFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC=C1C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 3-Ethenyl-4-methylthiophene and Analogous Compounds
Electronic and Physicochemical Properties
- π-Conjugation and Electronic Effects: The ethenyl group in 3-Ethenyl-4-methylthiophene likely extends conjugation compared to ethoxy (electron-donating) or amino (electron-withdrawing) substituents in analogs . This property is critical for organic semiconductors.
- Solubility and Stability: Methyl and ethoxy groups improve solubility in nonpolar solvents, whereas carboxylate or amino groups enhance polarity, affecting biological activity .
Application-Specific Comparisons
- Materials Science : Ethynyl- and ethenyl-substituted thiophenes (e.g., ) are preferred for optoelectronics due to rigid, conjugated backbones. In contrast, tetraethoxy derivatives may serve as solubilizing precursors for conductive polymers .
- Pharmaceuticals: Amino and carboxylate functionalities (e.g., ) enable hydrogen bonding and derivatization for drug candidates, while fused thienopyrimidines exhibit bioactivity via ring strain and hydrogen-bond networks .
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